molecular formula C9H18ClNO2 B2939982 1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2138145-98-7

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2939982
CAS No.: 2138145-98-7
M. Wt: 207.7
InChI Key: AQOPESLQQNGVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a hydrochloride salt form of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminobutyl)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with 4-aminobutylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.

    Reduction: Formation of cyclobutanol derivatives or primary amines.

    Substitution: Formation of substituted cyclobutane derivatives with various functional groups.

Scientific Research Applications

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminobutyl)cyclopentane-1-carboxylic acid hydrochloride
  • 1-(4-Aminobutyl)cyclohexane-1-carboxylic acid hydrochloride
  • 1-(4-Aminobutyl)cycloheptane-1-carboxylic acid hydrochloride

Uniqueness

1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research applications, where its distinct characteristics can be leveraged for specific purposes.

Properties

IUPAC Name

1-(4-aminobutyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-2-1-4-9(8(11)12)5-3-6-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOPESLQQNGVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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